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Compound of Interest

Compound Name: GSK3739936

Cat. No.: B8734035 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the preclinical allosteric HIV-1 integrase inhibitor (ALLINI), GSK3739936, and

the clinically approved integrase strand transfer inhibitor (INSTI), dolutegravir. While both

compounds target the HIV-1 integrase enzyme, they do so through distinct mechanisms,

leading to different developmental and clinical profiles. Dolutegravir is a cornerstone of current

antiretroviral therapy, whereas the development of GSK3739936 was terminated during

preclinical stages due to adverse toxicological findings.

Mechanism of Action: A Tale of Two Inhibitors
Dolutegravir and GSK3739936 represent two different classes of integrase inhibitors, each with

a unique approach to disrupting the HIV-1 replication cycle.

Dolutegravir: An Integrase Strand Transfer Inhibitor (INSTI)

Dolutegravir functions by binding to the active site of the HIV-1 integrase enzyme.[1][2][3] This

action specifically blocks the strand transfer step of retroviral DNA integration into the host

cell's genome, a crucial stage in the HIV replication cycle.[1][2][3] By preventing the integration

of viral DNA, dolutegravir effectively halts viral replication.[2]
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Figure 1: Mechanism of Action of Dolutegravir.

GSK3739936: An Allosteric Integrase Inhibitor (ALLINI)

GSK3739936 employs a novel mechanism of action by binding to an allosteric site on the HIV-

1 integrase enzyme, at the interface of two integrase monomers.[4][5] This binding event

promotes aberrant integrase multimerization, leading to the production of replication-deficient

viral particles.[5][6] Unlike INSTIs, ALLINIs do not directly compete with the viral DNA for the

active site.
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Figure 2: Mechanism of Action of GSK3739936.
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Preclinical Profile of GSK3739936
GSK3739936 demonstrated promising in vitro potency and a favorable pharmacokinetic profile

in preclinical species. However, its development was halted due to adverse findings in rat

toxicology studies.

Parameter GSK3739936

Mechanism of Action Allosteric HIV-1 Integrase Inhibitor (ALLINI)

In Vitro Potency
Showed excellent potency against various

124/125 polymorphs of HIV-1 integrase.[4][5]

Pharmacokinetics

Exhibited a good pharmacokinetic profile in

preclinical species, suggesting the potential for

a low predicted human efficacious dose.[5]

Toxicology

Findings in rat toxicology studies, specifically

lipid vacuolation in the liver and kidneys at a

dose of 500 mg/kg/day, precluded further

development.[7]

Experimental Protocol: In Vivo Rat Toxicology Study While specific details of the protocol are

proprietary, a general methodology for such a study would involve:

Animal Model: Sprague-Dawley rats.

Dosing: Oral administration of GSK3739936 at varying dose levels (e.g., 50, 150, and 500

mg/kg/day) for a specified duration (e.g., 14 or 28 days).

Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical

chemistry, and urinalysis.

Endpoint: At the end of the study, a full necropsy is performed, and tissues (including liver

and kidneys) are collected for histopathological examination to identify any microscopic

changes, such as the observed lipid vacuolation.

Clinical Efficacy of Dolutegravir
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Dolutegravir has demonstrated robust and sustained efficacy in numerous clinical trials

involving both treatment-naïve and treatment-experienced adults with HIV-1 infection.

Table 1: Efficacy of Dolutegravir in Treatment-Naïve Adults with HIV-1

Trial Treatment Arms

Week 48 Virologic

Suppression (HIV-1

RNA <50 copies/mL)

Week 96 Virologic

Suppression (HIV-1

RNA <50 copies/mL)

SINGLE
Dolutegravir +

Abacavir/Lamivudine
88% 80%

Efavirenz/Tenofovir/E

mtricitabine
81% 72%

SPRING-2
Dolutegravir 50 mg

once daily + 2 NRTIs
88% 81%

Raltegravir 400 mg

twice daily + 2 NRTIs
85% 76%

FLAMINGO
Dolutegravir 50 mg

once daily + 2 NRTIs
90% 80%

Darunavir/Ritonavir

800/100 mg once

daily + 2 NRTIs

83% 68%

Table 2: Efficacy of Dolutegravir in Treatment-Experienced (Integrase-Naïve) Adults with HIV-1

Trial Treatment Arms

Week 48 Virologic

Suppression (HIV-1 RNA

<50 copies/mL)

SAILING

Dolutegravir 50 mg once daily

+ Optimized Background

Regimen (OBR)

71%

Raltegravir 400 mg twice daily

+ OBR
64%
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Experimental Protocol: SINGLE Study (Illustrative Example)

Study Design: A Phase III, randomized, double-blind, active-controlled, non-inferiority trial.

Participants: 833 treatment-naïve adults with HIV-1 infection.

Randomization: Participants were randomized 1:1 to receive either a fixed-dose combination

of dolutegravir (50 mg), abacavir (600 mg), and lamivudine (300 mg) once daily, or a fixed-

dose combination of efavirenz (600 mg), tenofovir disoproxil fumarate (300 mg), and

emtricitabine (200 mg) once daily.

Primary Endpoint: The proportion of participants with a plasma HIV-1 RNA level of less than

50 copies per milliliter at week 48.

Secondary Endpoints: Included the change from baseline in CD4+ T-cell count, the

development of virologic resistance, and safety and tolerability.
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Figure 3: Simplified Workflow of the SINGLE Clinical Trial.
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Feature GSK3739936 Dolutegravir

Drug Class
Allosteric Integrase Inhibitor

(ALLINI)

Integrase Strand Transfer

Inhibitor (INSTI)

Mechanism
Promotes aberrant integrase

multimerization

Blocks the strand transfer step

of integration

Development Stage Preclinical (terminated)
Clinically Approved and Widely

Used

Efficacy Data
In vitro and preclinical animal

models

Extensive Phase II/III clinical

trial data in humans

Safety Profile
Adverse toxicological findings

in rats (lipid vacuolation)

Generally well-tolerated with a

favorable safety profile in

humans.[8]

Resistance

Retains activity against viruses

with mutations conferring

resistance to INSTIs

High barrier to resistance

Conclusion
GSK3739936 and dolutegravir, while both targeting HIV-1 integrase, exemplify the divergence

between a promising preclinical candidate and a successful clinical therapeutic. GSK3739936's

novel allosteric mechanism of action presented a potential new avenue for antiretroviral

therapy, particularly for viruses resistant to existing drug classes. However, insurmountable

preclinical safety concerns halted its development.

In contrast, dolutegravir has established itself as a highly effective and generally safe core

component of HIV-1 treatment regimens. Its potent antiviral activity, high barrier to resistance,

and convenient once-daily dosing have made it a preferred agent in clinical practice. The

journey of these two molecules underscores the rigorous and often unpredictable path of drug

development, where promising in vitro activity must be matched by a clean safety profile to

translate into clinical benefit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b8734035?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8734035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

